molecular formula C24H22N4O3 B2813839 (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone CAS No. 2034366-38-4

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone

Cat. No. B2813839
CAS RN: 2034366-38-4
M. Wt: 414.465
InChI Key: KGIUNAAOGFUVOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound or its derivatives might involve various linker groups . The reaction could be carried out chemoselectively in high yield under mild, environment-friendly conditions and could be completed quickly within 1 hour .


Molecular Structure Analysis

The structure of this compound or its derivatives could be established by NMR spectroscopy and X-ray diffraction analysis . The pyrrolidine ring in the compound is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Chemical Reactions Analysis

The chemical reactions involving this compound or its derivatives could be influenced by various factors such as the presence of different linker groups . The reactions could be chemoselective and could be carried out under mild, environment-friendly conditions .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular formula is C24H22N4O3 and it has a molecular weight of 414.465.

Scientific Research Applications

Chemical Synthesis and Characterization

The compound and its derivatives have been extensively studied for their chemical synthesis and properties. For instance, the synthesis of similar compounds involving pyrimidin-2-yl and pyrrolidin-1-yl groups has been explored for potential PET (Positron Emission Tomography) imaging agents in Parkinson's disease research. These compounds show promise due to their high radiochemical yield and purity, which are crucial for imaging applications (Wang, Gao, Xu, & Zheng, 2017). Furthermore, the development of novel (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone derivatives as sodium channel blockers and anticonvulsant agents highlights the compound's potential in therapeutic applications. The most potent derivative showed significantly higher protective index than reference drugs, suggesting a promising avenue for further research into its mechanism of action and therapeutic potential (Malik & Khan, 2014).

Pharmacological Applications

The exploration of such compounds in pharmacology, particularly in the development of anticonvulsant agents, showcases their potential utility in medical science. The design and synthesis of derivatives targeting sodium channels for anticonvulsant effects are significant, as these channels play a critical role in the pathophysiology of seizure disorders. The identification of compounds with high protective indexes indicates their potential as safer, more effective treatments for epilepsy and related conditions.

Material Science Applications

In material science, the study of acid-base properties and complex-forming abilities of derivatives, including those with pyrimidinone groups, provides insights into their use in developing new materials. For instance, the complex formation with metals like dysprosium(III) suggests applications in creating materials with specific magnetic or optical properties, which could be valuable in various technological applications (Pod''yachev, Mustafina, Ermolaeva, Vul'fson, & Pashkurov, 1994).

properties

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-15-12-16(2)26-24(25-15)30-19-10-11-28(14-19)23(29)18-8-9-21-20(13-18)22(31-27-21)17-6-4-3-5-7-17/h3-9,12-13,19H,10-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIUNAAOGFUVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone

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